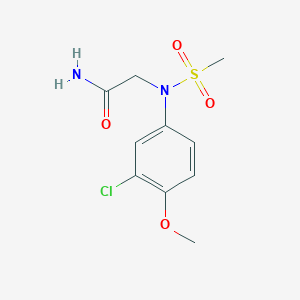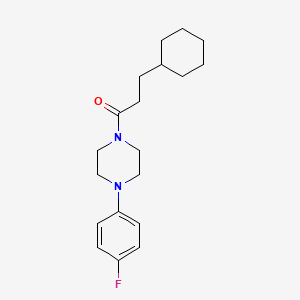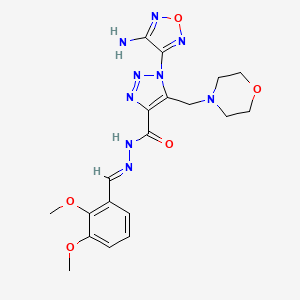
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde, also known as PPA-115, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde depend on the specific disease or condition being studied. In cancer research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to reduce inflammation and oxidative stress in the brain. In Parkinson's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to increase the levels of dopamine, a neurotransmitter involved in movement and reward.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific cellular processes. However, one limitation of using 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde is its potential toxicity, as it has been shown to cause cell death in some non-cancerous cell lines.
Future Directions
There are several future directions for research on 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the toxicity of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in more detail, in order to determine its safety for use in humans. Additionally, further research is needed to understand the precise mechanism of action of 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde and its effects on specific cellular processes.
Synthesis Methods
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde can be synthesized through a multi-step process involving the reaction of 2-amino-5-chlorobenzoxazole with 2-pyridinecarboxaldehyde, followed by the addition of acryloyl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in its pure form.
Scientific Research Applications
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In Alzheimer's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In Parkinson's disease research, 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been shown to protect dopaminergic neurons, which are often damaged in the disease.
properties
IUPAC Name |
(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-5-13-12(7-11)19-15(21-13)10(9-20)8-18-14-3-1-2-6-17-14/h1-9H,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVJPMIWESOQHV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=C(C=O)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C(\C=O)/C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B5738561.png)


![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)

![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)


